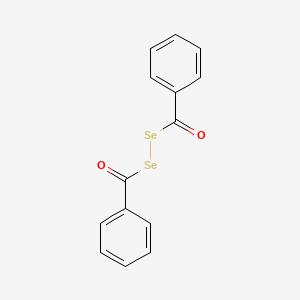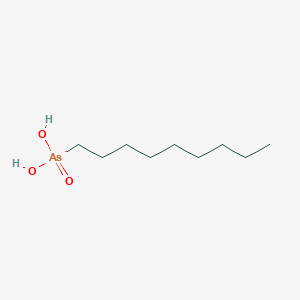
Nonylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylarsonic acid is an organoarsenic compound with the chemical formula C9H21AsO3 It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a nonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylarsonic acid can be synthesized through the reaction of nonyl alcohol with arsenic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as:
C9H19OH+H3AsO4→C9H21AsO3+H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Nonylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reactions: These often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide.
Scientific Research Applications
Nonylarsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of pesticides and herbicides due to its arsenic content.
Mechanism of Action
The mechanism by which nonylarsonic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and metabolic pathways, ultimately affecting cell viability.
Comparison with Similar Compounds
Similar Compounds
Arsenic Acid (H3AsO4): A simpler arsenic compound with similar chemical properties.
Methylarsonic Acid (CH3AsO3H2): Another organoarsenic compound with a methyl group instead of a nonyl group.
Dimethylarsinic Acid ((CH3)2AsO2H): Contains two methyl groups and is used in similar applications.
Uniqueness
Nonylarsonic acid is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more hydrophobic and affects its reactivity and interactions with biological molecules.
Properties
CAS No. |
36333-44-5 |
|---|---|
Molecular Formula |
C9H21AsO3 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
nonylarsonic acid |
InChI |
InChI=1S/C9H21AsO3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3,(H2,11,12,13) |
InChI Key |
OAIWSAYTCYXSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


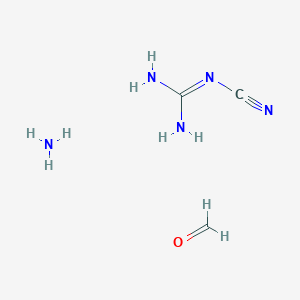
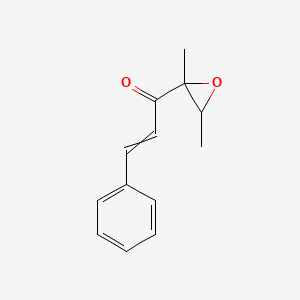
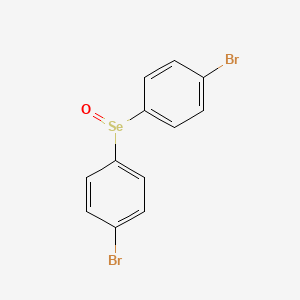
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
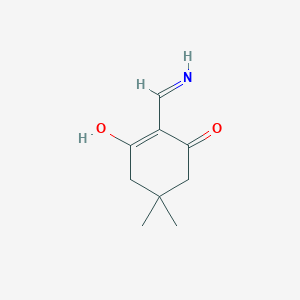
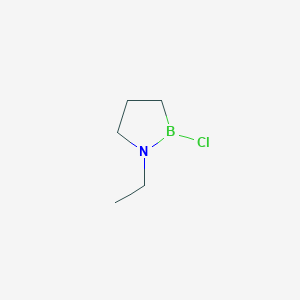
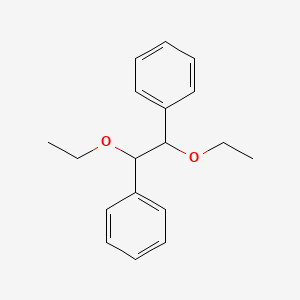
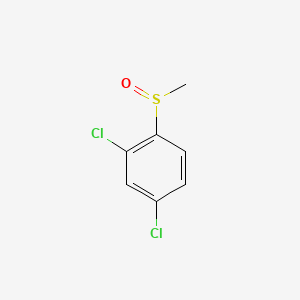
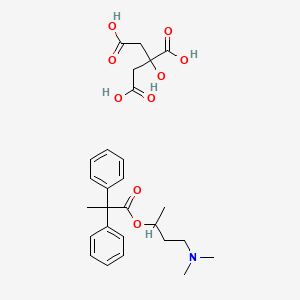
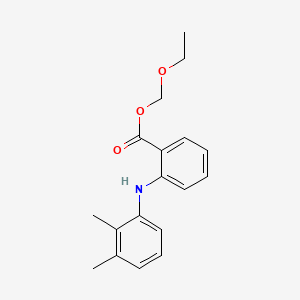

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
